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Compound of Interest

Compound Name: Bakkenolide Db

Cat. No.: B149164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bakkenolide
Db, a sesquiterpenoid of interest for its potential biological activities. The information presented

herein is compiled from published scientific literature and is intended to serve as a

comprehensive resource for researchers in the fields of natural product chemistry,

pharmacology, and drug development.

Mass Spectrometry (MS) Data
High-resolution electron impact mass spectrometry (HR-EI-MS) has been utilized to determine

the molecular formula of Bakkenolide Db.

Table 1: High-Resolution Mass Spectrometry Data for Bakkenolide Db

Parameter Value

Molecular Formula C₂₁H₂₈O₇S

Ionization Mode EI-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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The structural elucidation of Bakkenolide Db was accomplished through a combination of one-

dimensional and two-dimensional NMR experiments. While a complete, tabulated dataset of all

chemical shifts is not fully available in the cited literature, key diagnostic signals have been

reported.

Table 2: ¹H NMR (Proton) Spectroscopic Data for Key Fragments of Bakkenolide Db

Functional Group
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Acetoxy methyl 2.00 s -

Sulfoxide methyl 2.84 s -

cis-double bond

proton
6.01 d 10.3

cis-double bond

proton
6.98 d 10.3

H-9 5.76 - -

Table 3: ¹³C NMR (Carbon) Spectroscopic Data for a Key Carbonyl of Bakkenolide Db

Carbon Atom Chemical Shift (δ) ppm

Acetoxy carbonyl (C-1') 169.5

The regiochemistry of the substituent groups was determined using Heteronuclear Multiple

Bond Correlation (HMBC) experiments, which established a correlation between the acetoxy

carbonyl carbon (δ 169.5), the acetoxy methyl protons (δ 2.00), and the proton at the C-9

position (δ 5.76). This confirmed the attachment of the acetoxy group at C-9 and consequently,

the cis-3-methylsulfinylacryloyloxy group at the C-1 position.[1] The absolute configuration of

the sulfoxide group in Bakkenolide Db has been determined as R based on circular dichroism

spectroscopy, which showed a positive Cotton effect.[1]
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The following are detailed methodologies for the key experiments cited in the characterization

of Bakkenolide Db and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a high-field spectrometer, such as a Bruker

700 or 900 MHz instrument.

Sample Preparation: Samples of purified Bakkenolide Db were dissolved in a suitable

deuterated solvent, typically chloroform-d (CDCl₃), and placed in a standard 5 mm NMR

tube.

Data Acquisition:

¹H NMR: Standard proton spectra were acquired to determine chemical shifts,

multiplicities, and coupling constants of the hydrogen atoms.

¹³C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of

all carbon atoms in the molecule.

2D NMR: A suite of two-dimensional NMR experiments was performed to establish

connectivity and spatial relationships within the molecule. This included:

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To determine direct one-bond correlations between protons and

their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3

bond) correlations between protons and carbons, crucial for piecing together the carbon

skeleton and assigning the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons that are in close proximity, providing information about the

stereochemistry of the molecule.
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Data Processing: The acquired free induction decays (FIDs) were processed using

appropriate software (e.g., MestReNova, TopSpin). Processing steps included Fourier

transformation, phase correction, baseline correction, and referencing of the chemical shift

scale to the residual solvent peak.

2. Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained using an electron impact mass

spectrometer (HR-EI-MS).

Sample Introduction: The purified compound was introduced into the ion source, typically via

a direct insertion probe or after separation by gas chromatography.

Ionization: The sample was bombarded with a high-energy electron beam (typically 70 eV) in

the ion source, causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a high-resolution mass analyzer.

Data Analysis: The precise mass of the molecular ion was measured to determine the

elemental composition and molecular formula of Bakkenolide Db.

Workflow for Spectroscopic Analysis of
Bakkenolide Db
The following diagram illustrates the logical workflow for the isolation and structural elucidation

of Bakkenolide Db using the described spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Bakkenolide Db.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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